molecular formula C6H3N5 B3162990 [1,2,4]Triazolo[4,3-b]pyridazine-3-carbonitrile CAS No. 88277-76-3

[1,2,4]Triazolo[4,3-b]pyridazine-3-carbonitrile

Cat. No.: B3162990
CAS No.: 88277-76-3
M. Wt: 145.12 g/mol
InChI Key: RJYHUTBOCLEENE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,4]Triazolo[4,3-b]pyridazine-3-carbonitrile is a versatile chemical scaffold of significant interest in medicinal chemistry and oncology research. This high-value building block is designed for the development of novel therapeutic agents, particularly in the field of cancer. Its primary research value lies in its application as a core structure for creating potent enzyme inhibitors. Derivatives based on the [1,2,4]triazolo[4,3-b]pyridazine scaffold have been developed as powerful dual inhibitors of key oncogenic kinases, c-Met and Pim-1 . These kinases are critical drivers of tumor proliferation, survival, metastasis, and drug resistance . For instance, one study identified a triazolopyridazine derivative that demonstrated robust antiproliferative activity, induced cell cycle arrest, and promoted apoptosis in cancer cell lines . Furthermore, the [1,2,4]triazolo[4,3-b]pyridazine core serves as a privileged structure for designing Bromodomain and Extra-Terminal (BET) protein inhibitors, specifically targeting the BRD4 bromodomain . BRD4 is an epigenetic reader protein and a validated therapeutic target for various cancers and inflammatory diseases . Research indicates that inhibitors featuring this scaffold can bind to the acetylated lysine recognition site of BRD4, disrupting its oncogenic function . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

[1,2,4]triazolo[4,3-b]pyridazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N5/c7-4-6-10-9-5-2-1-3-8-11(5)6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYHUTBOCLEENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2N=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00520970
Record name [1,2,4]Triazolo[4,3-b]pyridazine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00520970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88277-76-3
Record name [1,2,4]Triazolo[4,3-b]pyridazine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00520970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]triazolo[4,3-b]pyridazine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine hydrate with dicarbonyl compounds to form the triazole ring, followed by cyclization with a suitable pyridazine precursor . Another method involves the annulation of the triazole ring on a substituted azine or fused azine derivative .

Industrial Production Methods: Industrial production of [1,2,4]triazolo[4,3-b]pyridazine-3-carbonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1,2,4]Triazolo[4,3-b]pyridazine-3-carbonitrile can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in substitution reactions, where functional groups on the triazole or pyridazine rings are replaced by other groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolo-pyridazine compounds .

Scientific Research Applications

Chemistry: In chemistry, [1,2,4]triazolo[4,3-b]pyridazine-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential biological activities .

Biology and Medicine: This compound has shown promise in medicinal chemistry, particularly as a scaffold for designing inhibitors of various enzymes and receptors. It has been investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties .

Industry: In the industrial sector, [1,2,4]triazolo[4,3-b]pyridazine-3-carbonitrile derivatives are used in the development of new materials, including polymers and fluorescent probes .

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[4,3-b]pyridazine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Uniqueness: [1,2,4]Triazolo[4,3-b]pyridazine-3-carbonitrile is unique due to its specific ring fusion and the presence of a carbonitrile group, which can influence its reactivity and biological activity. This makes it a valuable scaffold for the development of new therapeutic agents and materials .

Biological Activity

Overview

[1,2,4]Triazolo[4,3-b]pyridazine-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This compound features a unique fused triazole and pyridazine ring system, which is instrumental in its potential therapeutic applications. Research has indicated that this compound may possess significant anticancer, antimicrobial, and anti-inflammatory properties.

The molecular structure of [1,2,4]triazolo[4,3-b]pyridazine-3-carbonitrile includes a carbonitrile group that enhances its reactivity and biological activity. The specific arrangement of atoms allows for various chemical reactions such as oxidation, reduction, and substitution, making it a versatile scaffold for drug design.

Anticancer Properties

A prominent area of research focuses on the antiproliferative effects of [1,2,4]triazolo[4,3-b]pyridazine-3-carbonitrile and its derivatives. A study synthesized a series of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines that demonstrated potent antiproliferative activity against several cancer cell lines (SGC-7901, A549, HT-1080) with IC50 values ranging from 0.008 to 0.014 μM for the most active compound (designated as 4q ) .

Table 1: Antiproliferative Activity of Selected Compounds

CompoundCell LineIC50 (μM)
4qSGC-79010.014
4qA5490.008
4qHT-10800.012

The mechanism of action involves the inhibition of tubulin polymerization by binding to the colchicine site on microtubules, disrupting mitotic processes and leading to cell cycle arrest at the G2/M phase .

The biological activity of [1,2,4]triazolo[4,3-b]pyridazine-3-carbonitrile is largely attributed to its ability to interact with various molecular targets such as enzymes and receptors. By inhibiting specific kinases or enzymes involved in critical signaling pathways, this compound can modulate cellular responses and influence biological pathways related to cancer progression and inflammation .

Case Studies

Several case studies highlight the efficacy of [1,2,4]triazolo[4,3-b]pyridazine derivatives in preclinical models:

  • Antitumor Activity : A study investigated a series of derivatives that exhibited significant antitumor activity against multiple cancer cell lines. The findings indicated that structural modifications could enhance potency and selectivity against target tumors .
  • Molecular Modeling : Computational studies have provided insights into how these compounds bind to their targets. For instance, molecular docking simulations revealed potential binding modes at the colchicine site on tubulin for compound 4q , suggesting a mechanism similar to that of established antitubulin agents .

Q & A

Basic: What are the key synthetic routes for [1,2,4]Triazolo[4,3-b]pyridazine-3-carbonitrile derivatives?

Methodological Answer:
The synthesis typically involves cyclization and annulation strategies. For example:

  • Cyclization of precursors : Formation of the triazolopyridazine core via cyclization of chlorinated pyridazine intermediates under reflux with hydrazine derivatives (e.g., 6-chloro precursors) .
  • Annulation reactions : Ethyl N-benzoyl-glycinate derivatives are used to construct the triazole ring on substituted azines, requiring controlled pH and temperature (e.g., 60–80°C in ethanol with catalytic acetic acid) .
  • Functionalization : Post-cyclization modifications, such as Suzuki coupling for introducing aryl groups (e.g., 3-methylphenyl or pyridinyl substituents), are performed using palladium catalysts .

Advanced: How can dual enzyme inhibition by this compound be experimentally validated?

Methodological Answer:
Dual inhibition mechanisms (e.g., apoptosis induction in cancer cells) require:

  • Enzyme-specific assays : Measure IC50 values against target kinases (e.g., c-Met) using fluorescence-based kinase assays .
  • Cellular apoptosis assays : Validate via flow cytometry (Annexin V/PI staining) and caspase-3/7 activation in cell lines (e.g., HepG2) .
  • Structural validation : Co-crystallization with target enzymes (e.g., c-Met) to identify binding modes, supported by X-ray diffraction data (e.g., CCDC 1876881) .

Advanced: What strategies resolve contradictions in reported biological activities of derivatives?

Methodological Answer:
Discrepancies in activity data (e.g., varying IC50 values across studies) can be addressed by:

  • Standardized assay conditions : Use uniform cell lines, incubation times, and controls to minimize variability .
  • Structural benchmarking : Compare crystallographic data (e.g., bond angles, substituent positions) to confirm compound integrity .
  • Meta-analysis : Cross-reference SAR studies (e.g., substituent effects on cytotoxicity) from independent sources to identify trends .

Basic: What characterization techniques confirm the structure of synthesized derivatives?

Methodological Answer:
Critical techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR for verifying proton environments and carbon frameworks (e.g., aromatic vs. aliphatic signals) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weights and fragmentation patterns .
  • X-ray crystallography : Single-crystal analysis (e.g., CCDC 1876881) for absolute configuration validation .

Advanced: How does structural modification impact the compound’s pharmacokinetics?

Methodological Answer:
Structural modifications influence solubility, bioavailability, and target binding:

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl at position 6) enhance metabolic stability but reduce solubility; hydrophilic groups (e.g., -NH2) improve aqueous solubility .
  • Heterocyclic fusion : Fusing pyridine or thiadiazole rings alters π-π stacking interactions, affecting binding to kinases like c-Met .
  • In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict ADME properties and guide synthetic prioritization .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Lab PPE : Use nitrile gloves, goggles, and fume hoods due to potential irritancy (refer to SDS for HD-8810 derivatives) .
  • Waste disposal : Neutralize acidic/basic reaction byproducts before disposal; halogenated waste (e.g., Cl-substituted derivatives) requires segregated containers .

Advanced: How can computational methods optimize the synthesis of novel derivatives?

Methodological Answer:

  • Retrosynthetic analysis : Tools like Synthia or ChemAxon identify feasible routes (e.g., prioritizing annulation over cross-coupling for yield optimization) .
  • DFT calculations : Predict transition states for cyclization steps (e.g., activation energies for triazole ring closure) to refine reaction conditions .
  • Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts for new substituents .

Advanced: What mechanistic insights explain the anti-senescence activity of this compound?

Methodological Answer:
The anti-senescence mechanism may involve:

  • Senolytic activity : Selective clearance of senescent cells via p53/p21 pathway activation, validated via β-galactosidase staining .
  • ROS modulation : Scavenging reactive oxygen species (ROS) in aging fibroblasts, measured via DCFH-DA fluorescence assays .
  • Proteostasis enhancement : Upregulation of heat shock proteins (HSP70) in stressed cells, confirmed by Western blot .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,2,4]Triazolo[4,3-b]pyridazine-3-carbonitrile
Reactant of Route 2
[1,2,4]Triazolo[4,3-b]pyridazine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.